molecular formula C18H18N4O4S B2722058 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034285-28-2

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2722058
CAS No.: 2034285-28-2
M. Wt: 386.43
InChI Key: WSIUVNYOKGQZBE-UHFFFAOYSA-N
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Description

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Novel pyrroloquinoline derivatives have been synthesized and tested as antiproliferative agents, particularly against leukemias. These compounds exhibit cell growth inhibitory properties and are characterized by an angular aromatic tricyclic system with a methanesulfon-anisidide side chain. The antiproliferative effect is not primarily due to topoisomerase II poisoning, suggesting a different mechanism of action. Compound 9, with an m-methoxy substituent, showed significant activity, indicating the potential of such derivatives in cancer research (Ferlin et al., 2001).

Antibacterial Activity

A series of 8-substituted tetracyclic quinolones with novel structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique thiazolopyrazine-incorporated tetracyclic structure enhances the antibacterial efficacy, suggesting the importance of structural modifications in developing new antibacterial agents (Inoue et al., 1994).

Antifungal and Antiplasmodial Activity

Functionalized aminoquinolines have been synthesized and evaluated for their antiplasmodial and antifungal activities. Some derivatives showed moderate activity against the malaria parasite Plasmodium falciparum and certain fungal species, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).

Anti-inflammatory Agents

Quinoline derivatives, specifically sulfonamide and sulfonyl ester, have been investigated for their anti-inflammatory potential. Some compounds demonstrated enhanced activity compared to standard treatments like ibuprofen, indicating the potential of quinoline derivatives as non-acidic, non-steroidal anti-inflammatory agents (Bano et al., 2020).

Properties

IUPAC Name

8-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIUVNYOKGQZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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